molecular formula C20H19ClO3 B14848320 (E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate

(E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate

Cat. No.: B14848320
M. Wt: 342.8 g/mol
InChI Key: UPALWHXSONULHH-UHFFFAOYSA-N
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Description

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is an organic compound with the molecular formula C20H19ClO3. This compound is characterized by the presence of a chlorophenyl group, an acryloyl group, and a pivalate ester. It is known for its unique chemical structure, which allows it to participate in various chemical reactions and applications.

Properties

Molecular Formula

C20H19ClO3

Molecular Weight

342.8 g/mol

IUPAC Name

[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3

InChI Key

UPALWHXSONULHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate typically involves the esterification of 4-(3-(3-chlorophenyl)acryloyl)phenol with pivalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acryloyl group to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate involves its interaction with specific molecular targets and pathways. The compound’s acryloyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Chlorophenyl)acryloyl)phenol
  • 4-(3-(4-Chlorophenyl)acryloyl)phenyl acetate
  • 4-(3-(3-Bromophenyl)acryloyl)phenyl pivalate

Uniqueness

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is unique due to the presence of the pivalate ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of the chlorophenyl and acryloyl groups also contributes to its unique biological and chemical activities.

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